molecular formula C14H11ClN2O2S B2380121 N-(3-chloro-2-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide CAS No. 311322-82-4

N-(3-chloro-2-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No. B2380121
CAS RN: 311322-82-4
M. Wt: 306.76
InChI Key: RUAXNIYXSBBWAN-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide, also known as N-methyl-3-chlorobenzothiazol-2-amine 1,1-dioxide (MBCT), is a synthetic compound that has been used in the scientific research community for a variety of purposes. MBCT is a small molecule that is structurally similar to certain natural compounds found in the body, and it has been studied for its potential to interact with various enzymes and receptors in the body. MBCT has been used in the laboratory to study the effects of various drugs and compounds on the body, as well as for its potential applications in medical research.

Scientific Research Applications

Antitumor Properties

N-(3-chloro-2-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide and its derivatives demonstrate significant antitumor properties. The amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have shown potent antitumor activities both in vitro and in vivo. These compounds are metabolized by cytochrome P450 1A1 into active and inactive metabolites. Modifications to the benzothiazole nucleus have been explored to overcome metabolic inactivation and improve solubility and stability. For example, the lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has shown significant potential for clinical evaluation due to its ability to persist in plasma and exhibit cytocidal activity against specific carcinoma cell lines (Bradshaw et al., 2002).

Antimicrobial and Cytotoxic Activity

Derivatives of this compound have shown promising antimicrobial and cytotoxic activities. For instance, azetidine-2-one derivatives of 1H-benzimidazole, which incorporate the benzothiazole structure, have been synthesized and evaluated for their antimicrobial and cytotoxic properties. Certain compounds in this series exhibited notable antibacterial activity, while others demonstrated significant cytotoxic activity in vitro (Noolvi et al., 2014).

Chemical Synthesis and Transformations

This compound is also significant in the field of chemical synthesis. Various methodologies have been developed to synthesize and transform this compound and its derivatives for different applications. For example, the synthesis of novel biologically active derivatives starting from ultrasonic-mediated N-alkylation of sodium saccharin has been reported. The resulting compounds were further evaluated for their antibacterial and radical scavenging activities (Zia-ur-Rehman et al., 2009).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-9-11(15)6-4-7-12(9)16-14-10-5-2-3-8-13(10)20(18,19)17-14/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAXNIYXSBBWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NS(=O)(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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